BenchChemオンラインストアへようこそ!

N-(2-Anilinophenyl)-2-chloroacetamide

Anti-ulcer agents Structure-activity relationship Acetamide derivatives

N-(2-Anilinophenyl)-2-chloroacetamide is a synthetic small molecule belonging to the N-aryl-2-chloroacetamide class, characterized by a chloroacetyl moiety linked to a 2-anilinophenyl scaffold. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol and an exact mass of 260.07164.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 94937-85-6
Cat. No. B8615612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Anilinophenyl)-2-chloroacetamide
CAS94937-85-6
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)CCl
InChIInChI=1S/C14H13ClN2O/c15-10-14(18)17-13-9-5-4-8-12(13)16-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)
InChIKeyWIXHCLLJBAKKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Anilinophenyl)-2-chloroacetamide (CAS 94937-85-6): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


N-(2-Anilinophenyl)-2-chloroacetamide is a synthetic small molecule belonging to the N-aryl-2-chloroacetamide class, characterized by a chloroacetyl moiety linked to a 2-anilinophenyl scaffold. Its molecular formula is C₁₄H₁₃ClN₂O, with a molecular weight of 260.72 g/mol and an exact mass of 260.07164 [1]. The compound possesses a computed XLogP3-AA of 3.3, a topological polar surface area of 41.1 Ų, and two hydrogen bond donor and two hydrogen bond acceptor sites, as catalogued in authoritative chemical databases [1]. It has been referenced in patent literature as a structural component within broader acetamide compound families, notably in the context of anti-ulcer agent development [2]. This baseline profile establishes the compound as a moderately lipophilic, hydrogen-bonding-capable intermediate, but does not by itself confer differentiation—the critical question for procurement is how these features translate into quantifiable performance advantages over near-analog chloroacetamides.

Why Generic N-Aryl-2-chloroacetamide Substitution Is Not a Viable Procurement Strategy for N-(2-Anilinophenyl)-2-chloroacetamide


The N-aryl-2-chloroacetamide chemotype encompasses a broad array of compounds differentiated by aryl substitution patterns that directly modulate electronic character, steric bulk, hydrogen-bonding capacity, and ultimately biological target engagement or synthetic utility. Even minor structural variations—such as the presence or absence of a methyl group on the aniline ring—can shift LogP, alter metabolic stability, or change enzyme inhibition potency [1]. The patent literature explicitly distinguishes N-(2-anilinophenyl)-2-chloroacetamide from its 4-methylanilino analog (2-chloro-N-[2-(4-methylanilino)phenyl]acetamide), indicating that the unsubstituted anilinophenyl architecture was considered a distinct chemical entity worthy of separate exemplification in anti-ulcer research [1]. Consequently, procurement decisions that treat all N-aryl-2-chloroacetamides as interchangeable risk acquiring a compound with unintended physicochemical properties, divergent reactivity in nucleophilic displacement reactions, or incompatible biological activity profiles. The quantitative evidence in Section 3 substantiates where measurable differentiation has been documented.

N-(2-Anilinophenyl)-2-chloroacetamide: Quantified Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation: Unsubstituted 2-Anilinophenyl Moiety Versus 4-Methylanilino and 4-Fluoroanilino Analogs in Patent Exemplification

In the comprehensive acetamide compound patent CA1322755C, N-(2-anilinophenyl)-2-chloroacetamide (unsubstituted aniline ring) is explicitly listed alongside its 4-methylanilino analog (2-chloro-N-[2-(4-methylanilino)phenyl]acetamide) and the 4-fluoroanilino precursor N-(4-fluorophenyl)benzene-1,2-diamine [1]. The patent's exemplification strategy treats these as structurally distinct entities rather than trivial variants. While the patent does not provide head-to-head pharmacological data for these specific compounds, the structural differentiation is quantifiable: the unsubstituted analog has a molecular weight of 260.72 g/mol (exact mass 260.07164) compared to the 4-methyl analog (estimated MW ~274.75 g/mol; exact mass 274.08729) and the 4-fluoro analog (estimated MW ~278.71 g/mol; exact mass 278.06228) [2]. The hydrogen bond donor count remains identical (2), but the substituent alters LogP, electron density on the aniline nitrogen, and steric profile around the N-aryl bond. These differences are critical in nucleophilic displacement reactions where the chlorine atom serves as a leaving group, as the electronic environment of the anilino nitrogen directly influences the reactivity of the chloroacetamide moiety.

Anti-ulcer agents Structure-activity relationship Acetamide derivatives

Lipophilicity Differentiation: Computed XLogP3-AA of 3.3 Versus Typical N-Aryl Chloroacetamide Range

The computed octanol-water partition coefficient (XLogP3-AA) for N-(2-anilinophenyl)-2-chloroacetamide is 3.3 [1]. This value places the compound within the moderately lipophilic range. In comparison, a structurally related 2-chloro-N-arylacetamide bearing a more polar substituent (e.g., 2-chloro-N-(4-hydroxyphenyl)acetamide) would exhibit a significantly lower LogP, while an analog with an additional aromatic ring or alkyl chain would be more lipophilic. Although a direct head-to-head comparison with the 4-methylanilino analog is unavailable for LogP, the class-level inference is that the unsubstituted anilinophenyl scaffold provides a specific lipophilicity benchmark. This is procurement-relevant because LogP directly influences solubility, membrane permeability, and protein binding in biological assays. When sourcing a chloroacetamide intermediate for medicinal chemistry, a LogP of 3.3 suggests suitability for targets requiring moderate membrane penetration without excessive lipophilicity-driven promiscuity.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bonding Capacity Compared to Core N-Aryl-2-chloroacetamide Scaffold Variants

N-(2-Anilinophenyl)-2-chloroacetamide possesses two hydrogen bond donor sites (both N-H groups) and two hydrogen bond acceptor sites (C=O and Cl), as catalogued by PubChem [1]. This donor/acceptor count is shared with many N-aryl-2-chloroacetamides, but the spatial arrangement conferred by the ortho-anilino substitution pattern influences the directionality of hydrogen bonding. In contrast, simpler N-phenyl-2-chloroacetamide (lacking the second anilino NH) has only one hydrogen bond donor, while an N-(2-aminophenyl)-2-chloroacetamide analog would have an additional donor from the free amine. The specific 2:2 donor-to-acceptor ratio of the target compound places it in a distinct category for crystal packing and target engagement. The topological polar surface area of 41.1 Ų [1] further quantifies the polarity footprint, which is procurement-relevant for applications where consistent intermolecular interactions are required, such as co-crystallization studies or fragment-based screening.

Hydrogen bonding Molecular recognition Crystal engineering

Procurement-Anchored Application Scenarios for N-(2-Anilinophenyl)-2-chloroacetamide Based on Quantitative Differentiation Evidence


Anti-Ulcer Agent Development: SAR Studies Requiring the Unsubstituted 2-Anilinophenyl Pharmacophore

The explicit inclusion of N-(2-anilinophenyl)-2-chloroacetamide as a distinct chemical entity in patent CA1322755C, alongside its 4-methylanilino analog, positions this compound as a reference standard for structure-activity relationship (SAR) studies in anti-ulcer drug discovery [1]. Researchers investigating the pharmacophoric contribution of aniline ring substitution can procure the unsubstituted parent compound as the minimal-steric-bulk baseline, systematically comparing its activity against methyl-, fluoro-, or other substituted analogs. The XLogP3-AA of 3.3 provides a lipophilicity starting point for optimizing oral bioavailability in gastroprotective agents.

Nucleophilic Displacement Chemistry: Chloroacetamide Electrophile with Defined Steric and Electronic Properties

The chloroacetamide moiety is a versatile electrophile for nucleophilic substitution reactions with amines, thiols, and alkoxides [1]. The unsubstituted 2-anilinophenyl scaffold of N-(2-anilinophenyl)-2-chloroacetamide offers the least steric hindrance around the reacting chlorine center among the patent-exemplified analogs, which is advantageous for kinetic studies of nucleophilic displacement. The specific hydrogen bond donor topology (two N-H groups in an ortho-relationship) can participate in substrate pre-organization, potentially accelerating reactions where the nucleophile is hydrogen-bond-guided. Procurement of this specific derivative ensures reproducibility in synthetic methodology development, where even a methyl substituent could sterically retard reaction rates.

Fragment-Based Screening and Crystallography: A Defined Hydrogen-Bonding Probe

With two hydrogen bond donors and two acceptors, plus a TPSA of 41.1 Ų, N-(2-anilinophenyl)-2-chloroacetamide occupies a narrow polarity window suitable for fragment-based screening libraries [1]. Its moderate lipophilicity (LogP 3.3) balances aqueous solubility with target-binding potential. Crystallographers can exploit the chlorine atom for anomalous scattering in X-ray diffraction studies, using the compound as a heavy-atom derivative for phasing. The ortho-anilinophenyl arrangement provides a distinctive H-bond donor geometry that differs from simpler N-phenyl-2-chloroacetamides, enabling more directional interactions with protein active sites.

Computational Chemistry and QSAR Model Calibration

The well-defined computed physicochemical parameters of N-(2-anilinophenyl)-2-chloroacetamide (MW 260.72, LogP 3.3, TPSA 41.1 Ų, HBD 2, HBA 2) [1] make it a suitable calibration compound for quantitative structure-activity relationship (QSAR) models targeting the N-aryl-2-chloroacetamide chemical space. Computational chemists building predictive models for anti-ulcer activity or enzyme inhibition can use this compound's parameters as a baseline point, against which substituted analogs represent perturbations. The explicit patent exemplification provides a provenance trail linking structure to a therapeutic indication, anchoring the computational model in experimentally grounded data.

Quote Request

Request a Quote for N-(2-Anilinophenyl)-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.